molecular formula C7H6ClF2N B13036559 3-(Chloromethyl)-5-(difluoromethyl)pyridine

3-(Chloromethyl)-5-(difluoromethyl)pyridine

Cat. No.: B13036559
M. Wt: 177.58 g/mol
InChI Key: UESDPHVYCYKSKH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(difluoromethyl)pyridine is a heterocyclic organic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)pyridine typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyridine ring. One common method involves the chloromethylation of 5-(difluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the difluoromethylation of 3-(chloromethyl)pyridine using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(difluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine
  • 5-(Difluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Uniqueness

3-(Chloromethyl)-5-(difluoromethyl)pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups on the same pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

3-(chloromethyl)-5-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6ClF2N/c8-2-5-1-6(7(9)10)4-11-3-5/h1,3-4,7H,2H2

InChI Key

UESDPHVYCYKSKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)F)CCl

Origin of Product

United States

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